Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate
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Overview
Description
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates. This compound is characterized by the presence of a bromomethyl group and a fluoro substituent on the cyclohexane ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate typically involves the bromination of ethyl 4-methyl-4-fluorocyclohexanecarboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Reduction Reactions: The compound can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the bromomethyl group can be performed using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Major Products:
- Substitution reactions yield products such as azides, nitriles, and amines.
- Reduction reactions yield alcohols.
- Oxidation reactions yield carboxylic acids.
Scientific Research Applications
Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate involves its ability to act as an electrophile in various chemical reactions. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The fluoro substituent enhances the compound’s stability and reactivity by influencing the electronic properties of the cyclohexane ring .
Comparison with Similar Compounds
Ethyl 4-(bromomethyl)benzoate: Similar in structure but lacks the fluoro substituent and has a benzene ring instead of a cyclohexane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate moiety instead of a cyclohexanecarboxylate.
Uniqueness: Ethyl 4-(bromomethyl)-4-fluoro-cyclohexanecarboxylate is unique due to the presence of both bromomethyl and fluoro groups on the cyclohexane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and various applications in scientific research .
Properties
Molecular Formula |
C10H16BrFO2 |
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Molecular Weight |
267.13 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)-4-fluorocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16BrFO2/c1-2-14-9(13)8-3-5-10(12,7-11)6-4-8/h8H,2-7H2,1H3 |
InChI Key |
KCSZLWLIEMTLMU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)(CBr)F |
Origin of Product |
United States |
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